molecular formula C17H24N2O4 B3016230 2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 1695403-11-2

2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B3016230
CAS No.: 1695403-11-2
M. Wt: 320.389
InChI Key: FPVRUKMKVDDNKV-UHFFFAOYSA-N
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Description

2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a complex organic compound that features a benzylamino group, a tert-butoxycarbonyl (Boc) protecting group, and an azetidine ring

Properties

IUPAC Name

2-[3-(benzylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-17(12-19,9-14(20)21)18-10-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRUKMKVDDNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions, including basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions, while the Boc group provides steric protection. The azetidine ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Amino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but lacks the benzyl group.

    2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the benzylamino group and the Boc protecting group further enhances its versatility in synthetic and medicinal chemistry.

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